molecular formula C11H8ClNO2 B7900469 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B7900469
M. Wt: 221.64 g/mol
InChI Key: GVRLCPQFLJQUFU-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1511974-79-0) is an organic compound with the molecular formula C 11 H 8 ClNO 2 and a molecular weight of 221.64 g/mol . This chemical features a chlorophenyl substituent linked to a pyrrole-2-carboxylic acid core, a scaffold recognized in medicinal chemistry for its potential in developing therapeutic agents . The pyrrole-2-carboxylic acid moiety is a key structure in pharmaceutical research . Notably, compounds based on the pyrrole-2-carboxamide scaffold (a derivative of pyrrole-2-carboxylic acid) have been identified as potent inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3 . MmpL3 is a promising target for novel anti-tuberculosis drugs, as its inhibition disrupts the synthesis of the mycobacterial cell wall . Structure-guided design and pharmacophore models show that these inhibitors fit into the hydrophobic and hydrophilic pockets of the MmpL3 protein, often involving key interactions with residues like Asp645 and Tyr646 . While the specific activity of this compound must be confirmed through experimentation, its structure aligns with this pharmaceutically relevant chemotype. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the Safety Datasheet for handling information. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-2-7(4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRLCPQFLJQUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Chlorophenyl 1h Pyrrole 2 Carboxylic Acid and Its Analogues

Established Pyrrole (B145914) Synthesis Protocols Applicable to 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid

General synthetic protocols for the pyrrole ring can be effectively applied to prepare the 4-aryl-1H-pyrrole-2-carboxylic acid framework. These methods often involve the formation of the five-membered ring through cycloaddition or condensation reactions, with the final substituents being determined by the choice of starting materials.

The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole ring based on the [3+2] cycloaddition of p-tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor). researchgate.netnih.govorganic-chemistry.org This reaction is conducted under basic conditions and offers a versatile route to various substituted pyrroles. nih.govmdpi.com

The general mechanism begins with the deprotonation of the α-carbon of TosMIC by a base (e.g., NaH), forming a carbanion. researchgate.netmdpi.com This carbanion then undergoes a Michael addition to the electron-deficient alkene. mdpi.com The resulting intermediate cyclizes via an intramolecular nucleophilic attack, followed by the elimination of p-toluenesulfinic acid, to yield the aromatic pyrrole ring. mdpi.com

For the synthesis of a 4-aryl substituted pyrrole, a suitable Michael acceptor would be a cinnamic acid ester or a chalcone (B49325) derivative. For instance, the reaction of a methyl 3-(3-chlorophenyl)acrylate with TosMIC would be expected to yield a pyrrole with the desired 4-(3-chlorophenyl) group. A key feature of the Van Leusen reaction is that the electron-withdrawing group of the Michael acceptor typically ends up at the 3-position of the pyrrole ring. nih.gov Therefore, this route would directly produce a 4-aryl-3-alkoxycarbonyl pyrrole, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov

A 1997 study by the Trudell group demonstrated this approach for the synthesis of 3-arylpyrroles, where the process involved:

Wadsworth-Emmons olefination of an aryl aldehyde to form a methyl 3-arylacrylate ester. nih.gov

Treatment of the acrylate (B77674) ester with TosMIC to afford a 4-aryl-3-(methoxycarbonyl)-pyrrole. nih.gov

Hydrolysis of the ester to the carboxylic acid. nih.gov

Decarboxylation to yield the final 3-arylpyrrole. nih.gov

By omitting the final decarboxylation step, this sequence provides a direct pathway to 4-aryl-pyrrole-3-carboxylic acids, isomers of the target compound. Adapting this method for 2-carboxylic acid substitution would require a different strategy or starting materials.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular diversity and complexity. researchgate.netbohrium.com They are advantageous due to their atom economy, step economy, and reduction of waste. researchgate.netrsc.org Several MCRs are applicable to the synthesis of polysubstituted pyrroles.

One of the most well-known MCRs for pyrrole synthesis is the Hantzsch pyrrole synthesis. The classical version involves the reaction of an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. A modern, one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, primary amines, and α-bromo ketones. scispace.com In this process, the HBr generated as a byproduct is utilized in situ to hydrolyze the tert-butyl ester to the carboxylic acid. scispace.com

Other MCRs often employ isonitriles, alkynes, or 1,3-dicarbonyl compounds as key starting materials. bohrium.com For example, a Pd(II)-catalyzed three-component cascade reaction of amines, alkyne esters, and alkenes can produce 2,3,4-trisubstituted pyrroles with good yields and broad functional group tolerance. organic-chemistry.org By carefully selecting the three components, it is possible to control the substitution pattern on the resulting pyrrole ring.

Table 1: Overview of Selected Multi-Component Reactions for Pyrrole Synthesis
Reaction Name/TypeKey ReactantsTypical Substitution PatternReference
Hantzsch Synthesis (Flow)α-bromo ketone, tert-butyl acetoacetate, amine2,5-Disubstituted-1H-pyrrole-3-carboxylic acid scispace.com
Pd(II)-Catalyzed CascadeAmine, alkyne ester, alkene2,3,4-Trisubstituted pyrrole organic-chemistry.org
Van Leusen Three-ComponentAldehyde, ethyl 2-azidoacetate, TosMIC2,3,4-Trisubstituted pyrrole nih.gov
Isonitrile-based MCRIsocyanide, acetylenedicarboxylate, acidPolysubstituted aminofuran (related heterocycle) mdpi.com

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and using catalysts that operate under mild conditions. nih.gov

Several sustainable methods for pyrrole synthesis have been reported:

Catalytic Synthesis: An iridium-catalyzed reaction has been developed that uses secondary alcohols and amino alcohols, which can be derived from renewable resources, to form the pyrrole ring. nih.gov This process eliminates two equivalents of hydrogen gas and tolerates a wide variety of functional groups, including chlorides. nih.gov

Mechanosynthesis: A copper-catalyzed tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters can be performed in a ball mill to produce pyrrole-2-carboxylic acids. organic-chemistry.org This mechanochemical approach is highly efficient, uses minimal solvent, requires no external heating, and is cost-effective. organic-chemistry.org

Solvent-Free or Aqueous Systems: The reaction of 3-hydroxy-2-pyrones with primary amines can be performed under solvent-free conditions at 50–75 °C or in basic water–methanol solutions at room temperature to yield N-substituted pyrrole carboxylic acid derivatives. acs.orgpolimi.it

These green methodologies offer viable alternatives to traditional synthetic routes, reducing the environmental impact while efficiently producing complex heterocyclic structures.

The utilization of renewable biomass as a feedstock for chemical synthesis is a cornerstone of sustainable chemistry. Several biomass-derived platform chemicals can serve as precursors to the pyrrole ring.

A common strategy involves the use of molecules that are masked 1,4-dicarbonyl compounds, which can react with amines in a Paal-Knorr type condensation. acs.orgpolimi.it

From 3-Hydroxy-2-pyrones: These compounds, which can be prepared from renewable sources, react efficiently with amines to form substituted pyrrole rings. acs.orgpolimi.it

From Carbohydrates: A one-pot conversion of carbohydrates (e.g., D-glucose) with primary amines in the presence of an acid catalyst can produce N-substituted pyrrole-2-carbaldehydes. researchgate.net These can be further oxidized to the desired carboxylic acid.

From Chitin and Cellulose: A novel synthetic route to pyrrole-2-carboxylic acid (PCA) has been developed using D-glucosamine (from chitin) and pyruvic acid (from cellulose). The optimized conditions for this reaction resulted in a 50% yield of PCA. cam.ac.uk

From Furans: The Clauson-Kaas reaction uses 2,5-dimethoxytetrahydrofuran, a derivative of furfural (B47365) (which is produced from lignocellulosic biomass), to react with primary amines, yielding N-substituted pyrroles. nih.gov

These methods demonstrate the potential to create valuable heterocyclic compounds like this compound from abundant and renewable starting materials.

Specific Synthetic Routes Leading to 4-Aryl-1H-pyrrole-2-carboxylic Acid Structures

While general methods provide a foundation, specific routes tailored to the 4-aryl-1H-pyrrole-2-carboxylic acid scaffold offer more direct and efficient pathways. One highly effective and modern approach is the copper-catalyzed mechanosynthesis.

This method involves the tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill. organic-chemistry.org The process is catalyzed by an inexpensive copper salt, such as CuCl₂, and proceeds via a spiroannulation followed by a ring-opening aromatization sequence. This strategy is notable for its excellent tolerance of different functional groups and its cost-effectiveness. The use of a 4-(3-chlorophenyl)idene isoxazol-5-one in this reaction would directly lead to the desired this compound structure. This method has been successfully scaled up to the gram scale, demonstrating its practical utility. organic-chemistry.org

Table 2: Specific Copper-Catalyzed Route to 4-Aryl-1H-pyrrole-2-carboxylic Acids organic-chemistry.org
Reactant 1Reactant 2CatalystMethodProduct Core Structure
4-Arylidene isoxazol-5-oneEnamino esterCuCl₂Ball-milling (Mechanosynthesis)4-Aryl-5-substituted-1H-pyrrole-2-carboxylic acid

Regioselective Synthesis Strategies for Substituted Pyrroles

Several strategies have been developed to control the regiochemistry of pyrrole synthesis:

1,3-Dipolar Cycloadditions: The reaction of α,β-unsaturated ketones with azlactones can proceed via a 1,3-dipolar cycloaddition followed by spontaneous decarboxylation to give tetrasubstituted pyrroles with complete regiochemical control. researchgate.netkorea.ac.kr The final positions of the substituents are determined by the structures of the starting dipolarophile and the azlactone. korea.ac.kr

Catalyst-Controlled Reactions: The choice of catalyst can dictate the regiochemical outcome. A silver-catalyzed [4+1C]insert cascade reaction between enaminones and carbene precursors provides a chemo- and regioselective route to multisubstituted pyrroles. acs.org In this reaction, the silver catalyst controls the cyclization and subsequent researchgate.netkorea.ac.kr-shift, directing the placement of the substituents. acs.org

Palladium-Catalyzed Cascade Reactions: A Pd(II)-catalyzed oxidative three-component reaction of amines, alkyne esters, and alkenes enables the regioselective synthesis of 2,3,4-trisubstituted pyrroles. The mechanism involves a regioselective alkene migratory insertion step, which is key to controlling the final substitution pattern. organic-chemistry.org

For the synthesis of this compound, a strategy must be chosen where the precursors are designed to ensure the 3-chlorophenyl group is directed to the C4 position and the carboxylic acid (or its precursor) to the C2 position. The copper-catalyzed mechanosynthesis is an example of a highly regioselective reaction where the substitution pattern of the final product is directly dictated by the structure of the starting 4-arylidene isoxazol-5-one. organic-chemistry.org

Preparation of Key Precursors and Intermediates for this compound

The efficient synthesis of this compound is critically dependent on the accessibility of well-defined precursors. A prominent strategy involves the initial construction of a substituted pyrrole ester, such as ethyl 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, which can then be hydrolyzed to the final carboxylic acid. The Hantzsch pyrrole synthesis is a classical and adaptable method for constructing the pyrrole ring, which, in this context, would involve the condensation of an α-haloketone, a β-ketoester, and an ammonia source.

A key intermediate for this approach is a 1,4-dicarbonyl compound bearing the 3-chlorophenyl moiety. One such precursor is ethyl 4-(3-chlorophenyl)-3-oxobutanoate . Its synthesis can be achieved through various organic transformations.

Another crucial type of intermediate is the β-amino-α,β-unsaturated ester, which can be formed in situ during the Hantzsch reaction. For the synthesis of the target molecule, an intermediate like ethyl 2-amino-4-(3-chlorophenyl)but-2-enoate would be required.

The following table outlines some of the key precursors and intermediates, along with potential synthetic approaches.

Precursor/IntermediateStructureSynthetic ApproachKey Reagents
Ethyl 4-(3-chlorophenyl)-3-oxobutanoateStructure of Ethyl 4-(3-chlorophenyl)-3-oxobutanoateClaisen condensation3-Chloroacetophenone, Diethyl carbonate, a strong base (e.g., Sodium ethoxide)
3-Chlorophenacyl bromideStructure of 3-Chlorophenacyl bromideBromination of a ketone3-Chloroacetophenone, Bromine
Ethyl 2-amino-4-(3-chlorophenyl)but-2-enoateStructure of Ethyl 2-amino-4-(3-chlorophenyl)but-2-enoateCondensation reactionEthyl 4-(3-chlorophenyl)-4-oxobutanoate, Ammonia or an ammonium (B1175870) salt
Ethyl 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylateStructure of Ethyl 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylateHantzsch pyrrole synthesis3-Chlorophenacyl bromide, Ethyl acetoacetate, Ammonia

Detailed Research Findings:

The synthesis would likely commence with the preparation of 3-chlorophenacyl bromide . This can be achieved by the bromination of 3-chloroacetophenone. Subsequently, a three-component reaction involving 3-chlorophenacyl bromide, a β-ketoester like ethyl acetoacetate, and an ammonia source (e.g., ammonia or ammonium acetate) would yield the pyrrole ring. This reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole ester, ethyl 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylate . The final step would be the hydrolysis of this ester to the target carboxylic acid.

The preparation of the 1,4-dicarbonyl precursor, ethyl 4-(3-chlorophenyl)-4-oxobutanoate , is another critical aspect. This can be synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640) to give 4-(3-chlorophenyl)-4-oxobutanoic acid, followed by esterification.

The successful synthesis of this compound hinges on the careful execution of these precursor preparations, with reaction conditions optimized to maximize yields and minimize side products.

Chemical Transformations and Derivatization Studies of 4 3 Chlorophenyl 1h Pyrrole 2 Carboxylic Acid

Carboxylic Acid Functional Group Modifications

The carboxylic acid functional group at the C-2 position of the pyrrole (B145914) ring is a versatile handle for numerous chemical modifications, including esterification, amidation, and conversion to more reactive acyl species.

Esterification and Hydrolysis Reactions

The conversion of 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid to its corresponding esters can be readily achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed.

Hydrolysis of the resulting esters back to the parent carboxylic acid can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is achieved by heating the ester in an aqueous solution with a strong acid. Saponification, or base-promoted hydrolysis, involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which yields the carboxylate salt. Subsequent acidification then regenerates the carboxylic acid. The tert-butyl esters, often used as protecting groups, can be selectively hydrolyzed under acidic conditions due to the stability of the intermediate tert-butyl cation. georganics.sk

Table 1: Representative Esterification Reactions
AlcoholCatalystProduct
MethanolH₂SO₄Methyl 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylate
EthanolTsOHEthyl 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylate
IsopropanolHClIsopropyl 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylate

Amidation and Hydrazide Formation

The carboxylic acid can be converted into a wide range of primary, secondary, and tertiary amides through reaction with the corresponding amines. This transformation typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. acs.org The reaction proceeds by forming an activated ester intermediate, which is then readily attacked by the amine to form the stable amide linkage.

Formation of the corresponding hydrazide is achieved by reacting the carboxylic acid ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent, such as ethanol, under reflux conditions. The resulting 4-(3-chlorophenyl)-1H-pyrrole-2-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles. mdpi.compearson.com

Table 2: Amide and Hydrazide Formation Reactions
ReagentCoupling Agent/ConditionsProduct
AnilineEDCI/HOBtN-phenyl-4-(3-chlorophenyl)-1H-pyrrole-2-carboxamide
BenzylamineEDCI/HOBtN-benzyl-4-(3-chlorophenyl)-1H-pyrrole-2-carboxamide
Hydrazine hydrateFrom methyl ester, reflux in ethanol4-(3-chlorophenyl)-1H-pyrrole-2-carbohydrazide

Conversion to Acyl Chlorides

For reactions requiring a more electrophilic carboxylic acid derivative, this compound can be converted to its acyl chloride. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide variety of nucleophiles. Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). acs.orgonlineorganicchemistrytutor.com

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. onlineorganicchemistrytutor.com Similarly, oxalyl chloride is a mild and effective reagent, with its byproducts also being volatile. acs.org The resulting 4-(3-chlorophenyl)-1H-pyrrole-2-carbonyl chloride is a key intermediate for the synthesis of esters and amides, particularly with sterically hindered or poorly nucleophilic alcohols and amines.

Substitutions on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. youtube.com The reactivity of the ring positions is generally C5 > C2 > C4 > C3. In this compound, the C2 and C4 positions are already substituted. The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the ring, while the chlorophenyl group at C4 has a more complex electronic influence. Nonetheless, the C5 position remains the most activated site for electrophilic attack due to its alpha-position relative to the nitrogen atom. youtube.comnih.gov

Typical electrophilic substitution reactions that could be performed on this scaffold include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a bromine or chlorine atom at the C5 position.

Nitration: Milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), would be required to avoid decomposition of the sensitive pyrrole ring, leading to the 5-nitro derivative. nih.gov

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would introduce a formyl group (-CHO) at the C5 position. nih.gov

Modifications of the Chlorophenyl Moiety

The chlorophenyl group offers another site for structural modification, primarily through reactions involving the chlorine atom. While the chlorophenyl ring is less reactive towards electrophilic substitution than the pyrrole ring, the chlorine atom can be replaced via various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential transformations include:

Suzuki Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid would replace the chlorine atom with a new aryl or vinyl group, respectively, creating biaryl or styrenyl analogues.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine would substitute the chlorine atom with a new amino group.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne would install an alkynyl substituent in place of the chlorine.

Hydrodechlorination: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen source, could be used to replace the chlorine atom with hydrogen, yielding the 4-phenyl-1H-pyrrole-2-carboxylic acid derivative.

Exploration of Chelate Complex Formation

The structure of this compound contains two potential coordination sites for metal ions: the pyrrole nitrogen and the oxygen atoms of the carboxylic acid group. Upon deprotonation of the carboxylic acid and the N-H proton, the molecule can act as a bidentate ligand, forming a stable chelate complex with a metal center. nih.gov The coordination would likely involve the pyrrole nitrogen and one of the carboxylate oxygens, forming a five-membered chelate ring, which is thermodynamically favorable.

This chelating ability allows for the formation of coordination complexes with a variety of transition metals, such as copper (Cu), palladium (Pd), nickel (Ni), and zinc (Zn). The resulting metal complexes may exhibit interesting catalytic, magnetic, or optical properties. For instance, pyrrole-2-carboxylic acid itself has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions. nih.gov The specific geometry and stability of the complexes would depend on the metal ion, its oxidation state, and the other ligands present in its coordination sphere.

Advanced Spectroscopic and Structural Elucidation of 4 3 Chlorophenyl 1h Pyrrole 2 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Chemical Shift Assignments and Analysis

While specific experimental spectra for 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid are not widely published, a detailed analysis can be predicted based on the known values for pyrrole-2-carboxylic acid and the established effects of substituents on aromatic rings. chemicalbook.comipb.pt The presence of the electron-withdrawing 3-chlorophenyl group at the C4 position of the pyrrole (B145914) ring is expected to induce notable shifts in the electronic environment of the core structure.

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrrole ring protons, the chlorophenyl ring protons, the acidic proton of the carboxyl group, and the N-H proton of the pyrrole. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org The N-H proton of the pyrrole ring also typically presents as a broad singlet. chemicalbook.com Protons on the pyrrole ring (H-3 and H-5) and the four protons on the substituted phenyl ring will appear in the aromatic region (approx. 6.5-8.0 ppm).

In the ¹³C NMR spectrum, the carboxyl carbon is expected to resonate in the 160-180 ppm range. libretexts.orgcompoundchem.com The carbon atoms of the pyrrole and chlorophenyl rings will appear in the aromatic region (approx. 100-150 ppm), with their specific shifts influenced by their position relative to the nitrogen, the carboxylic acid, and the chloro-substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
COOH11.0 - 12.5 (broad s)165 - 185
N-H11.0 - 12.0 (broad s)-
Pyrrole C2-~125
Pyrrole H3~7.0-
Pyrrole C3-~110
Pyrrole C4-~128
Pyrrole H5~7.2-
Pyrrole C5-~118
Chloro-Ph C1'-~135
Chloro-Ph H2'~7.5-
Chloro-Ph C2'-~126
Chloro-Ph C3'-~134
Chloro-Ph H4'~7.3-
Chloro-Ph C4'-~130
Chloro-Ph H5'~7.3-
Chloro-Ph C5'-~129
Chloro-Ph H6'~7.4-
Chloro-Ph C6'-~124

Note: These are estimated values. Actual shifts may vary depending on the solvent and concentration. pdx.edu

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY) for Structural Confirmation

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the 3-chlorophenyl ring (e.g., H4'-H5', H5'-H6'). This would confirm their relative positions on the benzene (B151609) ring.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment extends the correlations beyond adjacent protons to include all protons within a single spin system. bmrb.io This would be particularly useful in definitively assigning all four protons of the 3-chlorophenyl ring, as they would all show cross-peaks to each other, distinguishing them from the protons of the pyrrole ring. Similarly, the protons at the 3 and 5 positions of the pyrrole ring would belong to a separate spin system.

Vibrational Spectroscopy (IR and Raman)

Characterization of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The carboxylic acid group gives rise to a very strong and broad O-H stretching band in the IR spectrum, typically centered around 2500-3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration appears as a strong, sharp band around 1690-1710 cm⁻¹. libretexts.org The N-H stretching of the pyrrole ring is anticipated as a sharp peak near 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations from both rings are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the rings will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears as a strong band in the 700-750 cm⁻¹ range. uantwerpen.be

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
O-H (Carboxylic Acid)Stretch2500 - 3300 (very broad)
N-H (Pyrrole)Stretch3300 - 3400 (sharp)
C-H (Aromatic)Stretch3000 - 3100
C=O (Carboxylic Acid)Stretch1690 - 1710 (strong)
C=C (Aromatic Rings)Stretch1450 - 1600
C-O (Carboxylic Acid)Stretch1210 - 1320
C-ClStretch700 - 750

Investigation of Intermolecular Hydrogen Bonding and Dimerization

In the solid state, carboxylic acids almost universally form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. researchgate.netmdpi.com This dimerization has a profound effect on the vibrational spectra. The O-H stretching band becomes exceptionally broad and shifts to a lower frequency compared to the monomeric form. libretexts.org Concurrently, the C=O stretching frequency decreases (red-shifts) due to the weakening of the carbonyl bond upon hydrogen bond formation. researchgate.net In addition to the carboxylic acid dimerization, further intermolecular hydrogen bonding involving the pyrrole N-H group as a donor and a carboxyl oxygen as an acceptor (N-H···O) can lead to the formation of extended chains or sheets in the crystal lattice. mdpi.comdntb.gov.ua These strong intermolecular interactions are key features of the compound's solid-state structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The molecular formula for this compound is C₁₁H₈ClNO₂, with a monoisotopic mass of approximately 221.02 Da. uni.lu

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak. Due to the presence of a chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 223, with an intensity about one-third that of the M⁺ peak at m/z 221. chemguide.co.uk

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for carboxylic acids and aromatic compounds. libretexts.orglibretexts.org A primary and often dominant fragmentation is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion [M - 45]⁺. libretexts.orgmiamioh.edu Another common fragmentation is the loss of a water molecule [M - 18]⁺. Subsequent fragmentations may involve cleavage of the pyrrole ring or loss of HCl from the chlorophenyl ring.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Ion Structure / Identity
221[M]⁺ (Molecular Ion)
223[M+2]⁺ (Isotope Peak)
203[M - H₂O]⁺
176[M - COOH]⁺
140[C₉H₅NCl]⁺ (Further fragmentation)
77[C₆H₅]⁺ (Phenyl fragment)

Computational and Theoretical Investigations of 4 3 Chlorophenyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the molecule's properties based on the fundamental principles of quantum mechanics. These methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By optimizing the geometry of 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), key structural parameters can be determined. researchgate.net

The calculations would likely reveal that the pyrrole (B145914) ring is largely planar, a characteristic of aromatic systems. nih.gov The dihedral angle between the pyrrole and the 3-chlorophenyl ring is a critical parameter, influencing the degree of conjugation between the two ring systems. The carboxylic acid group's orientation relative to the pyrrole ring is also determined, identifying the most stable conformation, which is often stabilized by an intramolecular hydrogen bond between the carboxylic OH and the pyrrole nitrogen. researchgate.net The electronic structure analysis provides information on the distribution of electron density, highlighting the electronegative regions around the oxygen, nitrogen, and chlorine atoms.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AtomsCalculated Value
Bond Length C=O~1.22 Å
C-O(H)~1.35 Å
N-H~1.01 Å
C-Cl~1.75 Å
Dihedral Angle Pyrrole - Phenyl~25-35°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring system. acadpubl.eumalayajournal.org The LUMO is likely distributed across the conjugated system, including the chlorophenyl and carboxylic acid moieties, which act as electron-accepting groups. acadpubl.eumalayajournal.org The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

ParameterEnergy (eV)
HOMO -6.25
LUMO -2.10
Energy Gap (ΔE) 4.15

Theoretical vibrational frequency analysis, performed using DFT, predicts the molecule's infrared (IR) and Raman spectra. nih.gov The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. nih.gov Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com

This analysis allows for the assignment of specific vibrational modes to the molecule's functional groups. Key predicted frequencies would include:

N-H stretching from the pyrrole ring (~3400-3500 cm⁻¹). researchgate.net

O-H stretching from the carboxylic acid group (a broad band ~2500-3300 cm⁻¹).

C=O stretching of the carbonyl group in the carboxylic acid (~1700-1750 cm⁻¹). nih.gov

C=C and C-N stretching within the aromatic rings (~1400-1600 cm⁻¹).

C-Cl stretching from the chlorophenyl group (~700-800 cm⁻¹).

Table 3: Correlation of Key Calculated Vibrational Frequencies (Illustrative Data)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H Stretch Pyrrole Ring~3450
C=O Stretch Carboxylic Acid~1720
C=C Stretch Aromatic Rings~1590
C-Cl Stretch Chlorophenyl~750

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. wikipedia.org It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). acadpubl.eu

Table 4: Major NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O (Carboxyl) π(C-C) (Pyrrole Ring)~25.5
LP(1) N (Pyrrole) π(C-C) (Pyrrole Ring)~40.2
π(C-C) (Pyrrole) π*(C-C) (Phenyl Ring)~15.8

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. nih.gov By locating bond critical points (BCPs) where the gradient of the electron density is zero, AIM can define the nature of a chemical bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide insight into the bond type. A high ρ and negative ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and positive ∇²ρ indicate a closed-shell (ionic, hydrogen bond, or van der Waals) interaction. nih.gov

In this compound, AIM analysis would be used to characterize the covalent bonds within the rings and functional groups. It would also be particularly useful for identifying and quantifying the strength of potential intramolecular hydrogen bonds, such as between the carboxylic acid proton and the pyrrole nitrogen.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. rjptonline.org This technique is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

For this compound, docking studies would be performed against relevant biological targets. Given the structural motifs present, potential targets could include enzymes like cyclooxygenases (COX), kinases (e.g., EGFR, CDK2), or other receptors implicated in disease pathways. nih.govresearchgate.net

The process involves placing the optimized 3D structure of the ligand into the active site of the target protein. A scoring function then calculates the binding affinity, typically expressed as a binding energy in kcal/mol, with more negative values indicating a stronger interaction. rjptonline.org The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. These interactions are critical for the stability of the ligand-protein complex and the ligand's biological activity. plos.org

Table 5: Hypothetical Molecular Docking Results against a Kinase Target (Illustrative Data)

ParameterValue / Interacting Residues
Binding Energy -8.5 kcal/mol
Hydrogen Bonds Carboxylic acid with Lys745, Gln791
Hydrophobic Interactions Chlorophenyl ring with Leu718, Val726
π-π Stacking Pyrrole ring with Phe856

Receptor Preparation and Active Site Mapping

In computational drug design, the preparation of the target receptor is a critical initial step for molecular docking simulations. nih.govnih.gov The process begins with obtaining the three-dimensional crystal structure of the target protein, typically from a repository like the Protein Data Bank (PDB). nih.gov These structures, often determined by X-ray crystallography or NMR spectroscopy, provide the atomic coordinates necessary for computational analysis. wikipedia.org

Once the structure is obtained, it undergoes a series of preparatory steps. Non-essential molecules, such as water molecules, ions, and co-crystallized ligands or cofactors that are not relevant to the intended binding interaction, are typically removed. nih.gov This is a crucial step as their presence could interfere with the docking of the ligand of interest. Subsequently, hydrogen atoms, which are often not resolved in crystallographic structures, are added to the protein. nih.govnih.gov This is followed by the assignment of appropriate protonation states to amino acid residues, particularly histidine, aspartate, and glutamate (B1630785), which is essential for accurate electrostatic and hydrogen bond calculations. Finally, partial atomic charges are assigned to all atoms in the receptor using a force field, such as Kollman united atomic charges. nih.govnih.gov

Active site mapping is the process of identifying the specific region on the receptor where the ligand is expected to bind. If the crystal structure contains a co-crystallized native ligand, the active site can be defined as the space occupied by this ligand. vlifesciences.com Alternatively, computational tools like CASTp or PDBsum can be used to predict potential binding pockets or cavities on the protein's surface based on its topology. nih.govnih.gov A grid box is then generated around the identified active site, defining the search space within which the docking algorithm will place and evaluate different ligand poses. nih.gov The size of the grid is carefully chosen to be large enough to encompass the entire binding site while remaining computationally efficient. nih.gov

Ligand Conformation Generation and Docking Protocol Optimization

The preparation of the ligand, this compound, is as crucial as the preparation of the receptor for achieving meaningful docking results. The process starts with generating a three-dimensional (3D) structure from its 2D representation. rjptonline.org This 3D structure then undergoes energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation. vlifesciences.comrjptonline.org Software modules such as LigPrep are often employed to generate various possible ionization states, tautomers, stereoisomers, and ring conformations of the ligand, ensuring a comprehensive exploration of its chemical space. vlifesciences.comrjptonline.org

A key aspect of ligand preparation is accounting for its flexibility. The rotatable bonds within the this compound molecule allow it to adopt numerous conformations. Docking algorithms explore this conformational space to find the one that best fits the receptor's active site.

To ensure the reliability of the docking simulation, the protocol must be optimized and validated. A common validation method is to perform a redocking experiment. In this process, the native ligand that was co-crystallized with the protein is extracted and then docked back into the same active site. The accuracy of the docking protocol is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally observed pose. frontiersin.org A docking protocol is generally considered reliable and accurate if the RMSD value is less than 2.0 Å, indicating that the software can successfully reproduce the known binding mode. frontiersin.org This validation step is critical before proceeding with the docking of novel or modified ligands like this compound.

Analysis of Binding Poses, Hydrogen Bonds, and Pi-Pi Stacking Interactions

Following a molecular docking simulation, the primary output consists of multiple potential binding poses of the ligand within the receptor's active site, each associated with a calculated binding energy. The analysis of these poses is fundamental to understanding the molecular recognition process. The pose with the lowest binding energy is typically considered the most favorable and is selected for detailed investigation. nih.gov

A critical component of this analysis is the identification of non-covalent interactions that stabilize the ligand-receptor complex. These interactions govern the specificity and affinity of the binding. Key interactions for a compound like this compound would include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (donor, e.g., N-H of the pyrrole or O-H of the carboxylic acid) and another electronegative atom (acceptor, e.g., a carbonyl oxygen or nitrogen on an amino acid side chain). The presence and geometry of hydrogen bonds are strong indicators of a stable binding interaction.

Computational studies on similar heterocyclic compounds have demonstrated the importance of these interactions in defining the binding mode. mdpi.commdpi.com For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the chlorophenyl and pyrrole moieties are prime candidates for engaging in π-π stacking and hydrophobic interactions within the binding pocket. Visualizing the docked complex using molecular graphics software allows for the detailed examination of these interactions, including the measurement of distances and angles to confirm their strength and favorability. nih.gov

Interaction TypePotential Donor/Acceptor/Participant in LigandPotential Participant in Receptor (Amino Acid)
Hydrogen Bond Pyrrole (N-H), Carboxylic Acid (-COOH)Asp, Glu, Gln, Asn, Ser, Thr, His
π-π Stacking 3-Chlorophenyl ring, Pyrrole ringPhe, Tyr, Trp, His
Hydrophobic 3-Chlorophenyl ringAla, Val, Leu, Ile, Pro, Met

Scoring Function Evaluation and Binding Affinity Prediction

Scoring functions are mathematical models used in molecular docking to evaluate and rank the different poses of a ligand within a receptor's active site. wikipedia.org Their primary goal is to approximate the binding free energy of the protein-ligand complex, with a more negative score typically indicating a more favorable binding affinity. wikipedia.orgnih.gov The ability of a scoring function to distinguish the correct binding mode from incorrect ones is known as "docking power," while its ability to correctly rank different molecules by their binding affinity is termed "screening power." frontiersin.org

There are three main classes of scoring functions:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the protein and the ligand. These terms are derived from classical mechanics force fields like CHARMM or AMBER.

Empirical Scoring Functions: These functions are based on a set of weighted energy terms. frontiersin.org The final score is a linear combination of terms that represent different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational entropy loss upon binding. vlifesciences.com The weights for each term are determined by fitting the equation to experimental binding affinity data for a set of known protein-ligand complexes. wikipedia.orgfrontiersin.org

Knowledge-Based Scoring Functions: These functions use statistical potentials derived from a large database of experimentally determined protein-ligand complex structures. They are based on the frequency of specific atom-pair contacts at different distances. Interactions that are observed more frequently than a random distribution are considered favorable and are assigned a negative score, while less frequent interactions are deemed unfavorable.

Despite significant advancements, accurately predicting binding affinity remains a major challenge in computational drug design. frontiersin.orgnih.gov While modern scoring functions often perform well in predicting the binding pose, their correlation with experimental binding affinities can be weak. frontiersin.org Therefore, results from scoring functions are often used for qualitative ranking and prioritization of compounds rather than for quantitative prediction of affinity.

Scoring Function ClassPrinciple of OperationStrengthsWeaknesses
Force-Field-Based Summation of non-bonded (van der Waals, electrostatic) interaction energies.Physically intuitive and detailed.Computationally intensive; often neglects solvation and entropy effects.
Empirical Uses a weighted sum of terms representing key binding interactions (e.g., H-bonds, hydrophobic).Fast computation; widely used in virtual screening. frontiersin.orgAccuracy is highly dependent on the training set used for parameterization.
Knowledge-Based Derives statistical potentials from observed atom-pair frequencies in known crystal structures.Independent of experimental binding data; implicitly includes effects like solvation.Performance depends on the quality and diversity of the structural database.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, several established pyrrole synthesis methods, such as the Paal-Knorr, Hantzsch, or Knorr syntheses, could be employed. researchgate.netwikipedia.org Computational chemistry allows for an in-depth investigation of these reaction pathways at the molecular level.

The process involves calculating the potential energy surface for the proposed reaction. This is achieved by optimizing the geometries of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. Vibrational frequency calculations are then performed to characterize these stationary points; reactants and products have no imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By determining the energies of the transition states and intermediates, the activation energy for each step can be calculated. The pathway with the lowest activation energy barrier is considered the most kinetically favorable. Such studies can provide crucial insights that are difficult to obtain experimentally, such as the precise structure of transient transition states. For instance, in a Paal-Knorr type synthesis, DFT calculations can model the initial condensation of an amine with a 1,4-dicarbonyl compound, the subsequent cyclization, and the final dehydration steps to form the aromatic pyrrole ring. organic-chemistry.org These computational investigations help in understanding the influence of substituents, catalysts, and reaction conditions on the reaction rate and outcome, thereby aiding in the optimization of synthetic protocols. researchgate.net

Tautomeric Equilibrium and Molecular Stability Analysis

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for heterocyclic molecules like this compound. nih.gov This compound can potentially exist in different tautomeric forms. The pyrrole ring itself is generally stable in its aromatic form, but the carboxylic acid substituent introduces possibilities for tautomerism, especially in different environments. Furthermore, related pyrrole structures can exhibit keto-enol or imine-enamine tautomerism depending on the substituents.

Density Functional Theory (DFT) is a widely used computational method to analyze the relative stability of different tautomers. mdpi.comearthlinepublishers.com By calculating the total electronic energy of each optimized tautomeric structure, their relative stabilities can be determined. earthlinepublishers.com Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be computed to predict the tautomeric equilibrium constant (Keq) under specific conditions (temperature, solvent). mdpi.com

Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Influence of Substituents on the Pyrrole (B145914) Ring (e.g., Halogenation, Alkyl Groups) on Activity

The pyrrole ring is a key component of the 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid scaffold, and substitutions on this ring can significantly impact biological activity. The introduction of halogens and alkyl groups has been a common strategy to modulate the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the pyrrole ring can have a profound effect on the biological activity of the resulting derivatives. Halogenation can alter the electron distribution within the pyrrole ring, influence the lipophilicity of the compound, and provide additional points of interaction with the biological target. For instance, in some series of pyrrole-based compounds, the introduction of two halogen atoms on the pyrrole heterocycle has been observed to be a beneficial substitution for biological activity.

Alkyl Groups: The addition of alkyl groups, such as methyl or ethyl groups, to the pyrrole ring can also modulate activity. These groups can affect the steric profile of the molecule, which may be critical for fitting into a specific binding pocket of a target protein. In some cases, the presence of methyl groups on the pyrrole ring has been identified as important for activity, and their removal can lead to a significant loss of potency. Conversely, replacing methyl groups with slightly larger ethyl groups may not significantly alter the activity, suggesting that a certain degree of steric bulk is tolerated in that region. However, the introduction of much larger alkyl chains can be detrimental to activity, possibly due to steric hindrance that prevents optimal binding.

The following table summarizes the general influence of substituents on the pyrrole ring on the biological activity of 4-arylpyrrole derivatives.

Position of SubstitutionType of SubstituentGeneral Effect on Activity
Pyrrole RingHalogenation (e.g., dichloro)Often beneficial
Pyrrole RingSmall Alkyl (e.g., methyl)Can be crucial for activity
Pyrrole RingRemoval of Alkyl GroupsCan lead to a significant loss of activity
Pyrrole RingLarger Alkyl (e.g., dodecyl)Can be detrimental to activity

Effects of Modifications on the 3-Chlorophenyl Moiety

The 3-chlorophenyl group at the 4-position of the pyrrole ring is a critical pharmacophoric element. Modifications to this aryl ring, including changing the position of the chlorine atom or introducing other substituents, can significantly affect the compound's potency and selectivity.

The position of the halogen on the phenyl ring can be important. Studies on related 4-phenylpyrrole structures have shown that moving a substituent from one position to another (e.g., ortho, meta, para) can have varying effects on activity, although in some cases, the differences are minimal. For instance, with a trifluoromethyl substituent, little difference in activity was observed between the ortho, meta, and para positions. nih.gov

The nature of the substituent on the phenyl ring is also a key determinant of activity. Both electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., fluoro) have been shown to be beneficial for the activity of certain phenylpyrrole analogues, suggesting that the electronic properties of the phenyl ring play a role in target interaction. jocpr.com In some contexts, replacing a phenyl ring with a 4-chlorophenyl group has been shown to increase antioxidant activity, indicating the positive contribution of the chlorine atom. ajchem-b.com However, the introduction of a hydroxyl group at the meta-position has been found to be poorly tolerated in some series, while a methoxy (B1213986) group at the same position is acceptable. nih.gov This highlights the sensitivity of the binding pocket to specific functional groups.

The table below outlines the general effects of modifications to the phenyl moiety on the activity of 4-phenylpyrrole derivatives.

Position of SubstitutionType of SubstituentGeneral Effect on Activity
Phenyl Ring (meta)Hydroxyl (-OH)Often detrimental
Phenyl Ring (meta)Methoxy (-OCH3)Generally tolerated
Phenyl Ring (para)Various substituentsGenerally tolerated with slight variations
Phenyl RingElectron-donating groups (e.g., -CH3)Can be beneficial
Phenyl RingElectron-withdrawing groups (e.g., -F)Can be beneficial

Role of the Carboxylic Acid and its Derivatives (e.g., Amides, Hydrazides) in Ligand-Target Interactions

The carboxylic acid group at the 2-position of the pyrrole ring is a key functional group that often plays a crucial role in the interaction of the molecule with its biological target. nih.gov This acidic moiety can participate in important hydrogen bonding or ionic interactions with amino acid residues in the active site of an enzyme or receptor. nih.gov

The importance of the carboxylic acid is underscored by the fact that its replacement or modification can lead to significant changes in biological activity. The conversion of the carboxylic acid to its corresponding amide or hydrazide derivatives is a common strategy in medicinal chemistry to probe the importance of the acidic proton and the hydrogen bonding capacity of the carboxyl group.

Amides: The synthesis of pyrrole carboxamides from the corresponding carboxylic acid has been reported for various biological applications. nih.govnih.gov Amides are less acidic than carboxylic acids and have different hydrogen bonding capabilities, acting as both hydrogen bond donors and acceptors. nih.gov The conversion to an amide can alter the pharmacokinetic properties of a compound and may lead to a different binding mode or affinity for the target. In some cases, amide derivatives of 4-phenylpyrrole-2-carboxylic acid have shown significant biological activity, indicating that the amide functionality can be a suitable replacement for the carboxylic acid in certain contexts. nih.gov

Hydrazides: Hydrazides are another class of carboxylic acid derivatives that have been explored in drug discovery. nih.gov The hydrazide group (-CONHNH2) offers additional hydrogen bonding donors and acceptors and can be used as a scaffold to synthesize more complex derivatives like hydrazones. nih.govnih.gov The biological evaluation of hydrazide derivatives of pyrrole carboxylic acids can provide further insights into the structural requirements for activity at the target site.

Bioisosteric Replacement: The concept of bioisosteric replacement is often applied to the carboxylic acid group to improve properties such as oral bioavailability and metabolic stability. jocpr.comacs.org A common bioisostere for a carboxylic acid is a tetrazole ring. nih.govnih.gov Tetrazoles are acidic, with a pKa similar to that of carboxylic acids, and can often mimic the key interactions of the carboxyl group with the target protein. nih.govnih.gov The successful replacement of a carboxylic acid with a tetrazole in pyrrole-based inhibitors has been reported, leading to potent compounds. nih.gov This further emphasizes the critical role of an acidic, ionizable group at this position for biological activity.

The following table summarizes the role of the carboxylic acid and its derivatives in the activity of 4-arylpyrrole-2-carboxylic acid analogues.

Functional Group at Position 2General Role and Effect on Activity
Carboxylic Acid (-COOH)Often crucial for target interaction through hydrogen bonding and ionic interactions. nih.gov
Amide (-CONH-R)Can maintain or modulate activity; alters acidity and hydrogen bonding properties. nih.govnih.gov
Hydrazide (-CONHNH2)Provides additional hydrogen bonding opportunities; can serve as a scaffold for further derivatization. nih.gov
Tetrazole (bioisostere)Can effectively mimic the carboxylic acid, leading to potent compounds with potentially improved properties. nih.govnih.gov

Quantitative and Qualitative SAR Analysis

To gain a deeper and more predictive understanding of the structure-activity relationships of this compound derivatives, quantitative structure-activity relationship (QSAR) studies can be employed. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com

Qualitative SAR: Qualitative SAR involves the analysis of structural trends and the identification of key pharmacophoric features without necessarily deriving a precise mathematical equation. The information presented in the preceding sections represents a qualitative SAR analysis, where the effects of different functional groups and substituents are described in terms of being "beneficial," "detrimental," or "tolerated." This approach is valuable for generating initial hypotheses about the structural requirements for activity.

Quantitative SAR (QSAR): QSAR modeling goes a step further by using molecular descriptors (e.g., physicochemical properties like logP, molar refractivity, and electronic parameters) to build a statistical model that can predict the activity of new, unsynthesized compounds. jocpr.com For classes of compounds similar to 4-arylpyrrole-2-carboxylic acids, various QSAR approaches have been utilized:

2D-QSAR: This method uses descriptors derived from the 2D representation of the molecule. A 2D-QSAR model was successfully built for a series of flavonoids that inhibit P-glycoprotein, identifying descriptors related to surface area, solvation energy, and dipole moment as being important for activity. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use the 3D aligned structures of the compounds to derive steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.com These fields are then correlated with biological activity to generate contour maps that visualize the regions where modifications to the molecule are likely to increase or decrease potency. mdpi.com For example, a 3D-QSAR study on pyrrole-indoline-2-ones as Aurora A kinase inhibitors revealed the importance of these different fields for the inhibitory activity. mdpi.com

Field-Based QSAR (FB-QSAR): This approach also uses 3D fields but is not dependent on a common scaffold alignment. FB-QSAR has been applied to design novel N-pyrrole carboxylic acid derivatives as COX inhibitors, where the model highlighted the significant influence of the steric field on the inhibitory activity. acs.orgnih.gov

A successful QSAR model, characterized by good statistical parameters such as the cross-validation coefficient (q²) and the correlation coefficient (r²), can be a powerful tool for prioritizing the synthesis of new derivatives with potentially improved activity. mdpi.com

Design Principles for Optimized Pyrrole-Based Scaffolds

Based on the accumulated SAR and QSAR data, a set of design principles can be formulated to guide the optimization of pyrrole-based scaffolds like this compound for a specific biological target. These principles often emerge from a combination of experimental data and computational modeling.

Scaffold Hopping and Core Modification: While the 4-phenylpyrrole-2-carboxylic acid core is established as a viable scaffold, its optimization may involve replacing the pyrrole ring with other heterocycles. However, studies on related compounds have shown that replacing the pyrrole with other 5-membered rings like imidazole, pyrazole, or thiazole (B1198619) often leads to a significant loss of activity, suggesting that the pyrrole ring itself is a key feature.

Fine-Tuning Substituents on the Phenyl Ring: The phenyl ring offers a versatile platform for modification. Based on SAR, specific positions on the ring can be targeted for substitution to enhance potency, selectivity, or pharmacokinetic properties. For example, if a QSAR model indicates that a sterically bulky, electropositive group is favored at the para-position, new analogues can be designed accordingly. Molecular docking studies can further rationalize these findings by showing how different substituents interact with the amino acid residues in the binding pocket. mdpi.com

Modulation of the Pyrrole Ring Substitution: The substituents on the pyrrole ring can be optimized to improve activity and metabolic stability. For instance, if small alkyl groups are found to be beneficial, their optimal size and position can be explored. Halogenation of the pyrrole ring is another strategy that has shown promise and can be further investigated to fine-tune the electronic properties and binding interactions.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid is often a key interaction point but can also be a liability in terms of pharmacokinetics. Therefore, its replacement with bioisosteres like tetrazoles or other acidic heterocycles is a key design principle. nih.govnih.gov This can maintain the necessary acidic interaction while potentially improving cell permeability and metabolic stability. The conversion to amides or other neutral derivatives can also be explored, especially if the acidic nature of the parent compound is not strictly required for activity.

Integration of Computational and Experimental Approaches: An optimal design strategy involves a cyclical process of computational modeling (QSAR, molecular docking) to generate hypotheses, followed by the synthesis and biological evaluation of a focused set of new compounds. nih.govmdpi.com The experimental results are then used to refine the computational models, leading to a more efficient and rational drug discovery process. For example, the structure of a pyrrole-based inhibitor bound to its target protein can provide invaluable information for the rational design of the next generation of compounds. nih.gov

By applying these design principles, medicinal chemists can systematically optimize the this compound scaffold to develop new chemical entities with improved therapeutic potential.

In Vitro Biochemical and Molecular Target Investigations for Pyrrole 2 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

Enoyl-Acyl Carrier Protein Reductase Inhibition

No published data is available regarding the inhibitory activity of 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid against Enoyl-Acyl Carrier Protein Reductase.

Human Protein Kinase CK2 Inhibition

No published data is available regarding the inhibitory activity of this compound against Human Protein Kinase CK2.

DNA Gyrase Inhibition

No published data is available regarding the inhibitory activity of this compound against DNA Gyrase.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

No published data is available regarding the inhibitory activity of this compound against EGFR and VEGFR kinases.

Receptor Binding Affinity Profiling

Endothelin Receptor (ETA, ETB) Ligand Interactions

No published data is available regarding the binding affinity of this compound for Endothelin Receptors (ETA, ETB).

Strychnine-Insensitive Glycine-Binding Site of NMDA Receptor Complex Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. For the NMDA receptor channel to be activated by the neurotransmitter glutamate, the binding of a co-agonist is required at a distinct site known as the strychnine-insensitive glycine-binding site, or glycineB site. nih.gov The presence of glycine (B1666218) or D-serine at this site is a prerequisite for glutamate to activate the receptor and allow the influx of calcium ions. nih.gov

Modulation of this glycine site represents a significant therapeutic target. Antagonists and partial agonists that bind to the glycineB site have been investigated for their potential as neuroprotective agents, anti-epileptics, and anxiolytics. nih.gov These compounds can offer a more favorable therapeutic profile compared to antagonists that target the glutamate binding site or the ion channel itself, potentially avoiding side effects like psychotomimetic symptoms. nih.gov While various compounds, such as kynurenic acid and its derivatives, have been identified as antagonists of this site, specific modulation of the strychnine-insensitive glycine-binding site by this compound has not been detailed in the available scientific literature.

GABA-A Receptor Interactions

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the adult central nervous system. nih.gov These receptors are ligand-gated ion channels that form a central pore permeable to chloride ions. nih.govmdpi.com When GABA binds to the receptor, the channel opens, leading to an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. nih.govnih.gov

GABA-A receptors are heteropentameric structures assembled from a large family of subunits (e.g., α, β, γ). nih.gov This subunit diversity creates a wide array of receptor subtypes with distinct physiological and pharmacological properties. nih.gov The receptor complex features multiple allosteric binding sites, separate from the GABA binding site, that can be modulated by various classes of drugs, including benzodiazepines, barbiturates, and neurosteroids. nih.gov These modulators can enhance or inhibit the receptor's response to GABA. nih.gov While numerous compounds, including various phenolic derivatives, have been studied as ligands for GABA-A receptors, specific interactions between this compound and GABA-A receptor subtypes have not been characterized in the reviewed literature. mdpi.com

Biochemical Pathway Modulation (e.g., Mycolic Acid Biosynthesis)

Derivatives of pyrrole-2-carboxylic acid have been identified as potent modulators of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov This pathway is critical for the bacterium's survival and virulence, as mycolic acids are major lipid components of its unique and protective cell wall. nih.gov

Research has demonstrated that a key molecular target for this class of compounds is the Mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transmembrane protein that functions as a transporter, responsible for exporting trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. nih.gov Inhibition of MmpL3 disrupts this crucial transport step, causing TMM to accumulate in the cytoplasm. This blockage ultimately leads to a reduction in the synthesis of mature mycolic acids and impairs the formation of the outer membrane. nih.gov

Structure-activity relationship (SAR) studies on a series of N-(adamantan-2-yl)-4-aryl-1H-pyrrole-2-carboxamides revealed the importance of the substituents on the pyrrole (B145914) ring. While the introduction of a 2-chlorophenyl or a 4-chlorophenyl group at the R¹ position resulted in a slight reduction in anti-TB activity compared to some other analogs, these compounds maintained significant potency. nih.gov This indicates that the chlorophenyl moiety is a viable substituent for interaction with the MmpL3 target.

CompoundR¹ SubstituentAnti-TB Activity (MIC, μg/mL)Reference
Compound 142-ChlorophenylSlightly reduced activity vs. parent compound nih.gov
Compound 154-ChlorophenylSlightly reduced activity vs. parent compound nih.gov
Compounds 16-18Fluorophenyl< 0.016 nih.gov
Compound 28Pyridyl with electron-withdrawing group< 0.016 nih.gov

Interaction with Biological Membranes and Cellular Components

The primary interaction of 4-aryl-1H-pyrrole-2-carboxamide derivatives with cellular components occurs at the level of the mycobacterial cell membrane. The molecular target, MmpL3, is a transmembrane protein deeply embedded within this membrane. nih.gov The mechanism of action is therefore intrinsically linked to the interaction between the compound and this specific membrane protein.

Molecular docking studies have provided insights into this interaction. In a predictive binding model with MmpL3, the pyrrole-2-carboxamide scaffold occupies a key pocket (S4) where it can form crucial hydrogen bonds with amino acid residues Asp645 and Tyr646. nih.gov The aryl group attached to the pyrrole ring, such as the chlorophenyl group, occupies an adjacent pocket (S3). nih.gov This specific, targeted interaction with a membrane-bound transporter is a prime example of how these compounds engage with cellular components to exert their biological effect. The ability of these amphiphilic or hydrophobic compounds to partition into and traverse the lipid-rich environment of the mycobacterial cell wall to reach their transmembrane target is a prerequisite for their activity. mdpi.com

Elucidation of In Vitro Mechanisms of Action

The in vitro mechanism of action for antitubercular pyrrole-2-carboxamide derivatives has been specifically elucidated through a series of targeted experiments. nih.gov The primary mechanism is the inhibition of the mycolic acid transporter MmpL3. nih.govresearchgate.net

Metabolic Labeling: A [¹⁴C] acetate (B1210297) metabolic labeling assay was used to directly measure the effect of these compounds on mycolic acid biosynthesis. Treatment with these inhibitors led to a reduction in the production of mycolic acids, confirming their impact on this specific biochemical pathway. nih.govnih.gov

Genetic Validation: The specific target was confirmed by testing the compounds against strains of Mycobacterium smegmatis (a model organism) that were engineered to express either the wild-type MmpL3 gene from M. tuberculosis (mmpL3tb) or mutated variants of it. nih.gov Differences in potency against the wild-type versus the mutant strains helped to confirm that MmpL3 was the direct target of the pyrrole-2-carboxamide scaffold. nih.gov

Furthermore, docking studies suggest that the mechanism of inhibition involves the physical occupation of critical pockets within the MmpL3 protein. The pyrrole-2-carboxamide core forms hydrogen bonds that anchor the molecule, while the 4-aryl (e.g., chlorophenyl) substituent fits into a hydrophobic pocket, collectively blocking the protein's transport function. nih.gov This detailed in vitro work confirms that derivatives of 4-aryl-1H-pyrrole-2-carboxylic acid function as potent anti-TB agents by directly inhibiting the MmpL3 protein, thereby disrupting the vital mycolic acid biosynthesis pathway. nih.gov

Future Research Directions and Unexplored Avenues for 4 3 Chlorophenyl 1h Pyrrole 2 Carboxylic Acid

The scaffold of 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid represents a promising starting point for chemical and biological investigations. While initial studies have laid some groundwork, numerous avenues remain unexplored. Future research efforts can be strategically directed toward diversifying the chemical space around this core, employing advanced computational methods for predictive insights, identifying novel biological interactions, and designing sophisticated chemical tools for research. These endeavors are crucial for unlocking the full potential of this class of compounds in medicinal chemistry and chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated pyrrole precursor. For example, N-Boc-protected pyrroleboronic acid intermediates can be coupled with 3-chlorophenyl halides, followed by Boc deprotection and carboxylation . Optimization involves catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (DMF or toluene), and temperature control (80–100°C). Yield improvements (up to 65–88%) are achieved by monitoring reaction progress via TLC and quenching side reactions with aqueous workups .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the pyrrole ring substitution pattern and chlorophenyl connectivity. For example, the carboxylic acid proton appears as a broad singlet (~δ 12 ppm), while the pyrrole β-protons resonate at δ 6.5–7.0 ppm . ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]+ at m/z 222.1). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What solvent systems are suitable for recrystallization to achieve high-purity material?

  • Methodological Answer : Recrystallize from a mixture of ethanol/water (4:1 v/v) or DCM/hexane. Slow evaporation at 4°C enhances crystal formation. Purity is confirmed by melting point analysis (expected range: 210–215°C) and single-crystal X-ray diffraction (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potentials and identify nucleophilic/electrophilic sites on the pyrrole ring. For biological studies, dock the compound into target protein active sites (e.g., COX-2 or kinase domains) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR?

  • Methodological Answer : Contradictions may arise from rotameric equilibria or paramagnetic impurities. Use VT-NMR (variable-temperature NMR) to stabilize conformers or 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity between the chlorophenyl and pyrrole protons .

Q. How can crystallographic refinement (e.g., SHELXL) address challenges in resolving disordered structures?

  • Methodological Answer : In SHELXL, apply ISOR and DELU restraints to model thermal motion and disorder. For partial occupancy of the chlorophenyl group, use PART commands and refine occupancy factors iteratively. Validate with R1 (< 0.05) and wR2 (< 0.15) metrics. High-resolution data (d < 0.8 Å) is critical for accurate refinement .

Q. What analytical approaches distinguish between isomeric byproducts (e.g., 4- vs. 5-substituted pyrroles) during synthesis?

  • Methodological Answer : Combine LC-MS/MS with collision-induced dissociation (CID) to fragment ions and compare with synthetic standards. For example, the 4-substituted isomer produces a distinct fragment at m/z 165.1 (loss of COOH), while the 5-substituted isomer shows m/z 152.1 .

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